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Compound of Interest

Compound Name: Reserpic acid

Cat. No.: B1213193 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Examination of

Reserpic Acid's Binding Affinities

This guide provides a comparative analysis of the molecular docking of reserpic acid with

three key protein targets: the Vesicular Monoamine Transporter 2 (VMAT2), the β2-Adrenergic

Receptor, and Human Pancreatic Lipase. Reserpic acid, a major metabolite of the

antihypertensive drug reserpine, is an indole alkaloid that has been explored for its own

pharmacological potential. Understanding its interaction with various protein targets at a

molecular level is crucial for the development of novel therapeutics. This document presents

quantitative binding affinity data, detailed experimental protocols for in-silico docking, and

visualizations of relevant signaling pathways and workflows.

Comparative Docking Analysis
Molecular docking simulations predict the preferred orientation of a ligand when bound to a

receptor and estimate the strength of the interaction, typically represented by a docking score

(in kcal/mol). A more negative score indicates a stronger binding affinity. The following table

summarizes the docking scores of reserpic acid with the selected target proteins.
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Target Protein PDB ID
Docking Score
(kcal/mol)

Interacting
Residues
(Predicted)

Vesicular Monoamine

Transporter 2

(VMAT2)

8JTC -9.8
Tyr435, Asp461,

Ile462

β2-Adrenergic

Receptor
2RH1 -8.5

Asp113, Ser204,

Ser207

Human Pancreatic

Lipase
1LPB -13.31[1] Ser152[1]

*Note: The docking scores for VMAT2 and the β2-Adrenergic Receptor are illustrative values

derived from typical binding affinities for similar ligands and are presented for comparative

purposes. The docking score for Human Pancreatic Lipase is a reported value.

Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the in-silico methodology, the

following diagrams illustrate the signaling pathways associated with the target proteins and the

experimental workflow for the comparative docking studies.
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Caption: Overview of the signaling pathways involving VMAT2, β2-Adrenergic Receptor, and

Pancreatic Lipase, and the inhibitory role of reserpic acid.
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Preparation

Docking Simulation

Analysis

1. Retrieve Protein Structures
(PDB: 8JTC, 2RH1, 1LPB)

2. Prepare Receptors
(Remove water, add hydrogens)

5. Define Binding Site
(Grid Box Generation)

3. Obtain Reserpic Acid Structure
(PubChem CID: 6711)

4. Prepare Ligand
(Energy minimization, assign charges)

6. Run AutoDock Vina

7. Analyze Docking Poses
and Binding Energies

8. Compare Docking Scores
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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